1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-ethyl-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-4-23-13(3)17(12(2)20-23)27(24,25)21-15-8-6-5-7-14(15)16-11-22-9-10-26-18(22)19-16/h5-11,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUZEZZCGGTFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target specific enzymes or receptors.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound.
Biological Activity
1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1798545-88-6) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 401.5 g/mol. The structure features an imidazo[2,1-b]thiazole moiety, which is known for its diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2S2 |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 1798545-88-6 |
Antimicrobial Activity
Research has demonstrated that compounds with imidazo[2,1-b]thiazole structures exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of this class can effectively inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activities of several thiazole and pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against the tested pathogens, indicating strong bactericidal activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
Research Findings:
In a study measuring COX-2 inhibition, similar pyrazole derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib. The IC50 values were reported at approximately 0.04 μmol for the most active compounds .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Several studies have indicated that derivatives containing the imidazo[2,1-b]thiazole scaffold can induce apoptosis in cancer cell lines.
In Vitro Studies:
In one study, the compound was tested against various cancer cell lines including leukemia and prostate cancer cells. Results showed significant cytotoxic effects with IC50 values indicating effective growth inhibition. For instance, the compound showed promising results against the DU-145 prostate cancer cell line .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (μM) |
|---|---|
| DU-145 (Prostate) | 25.72 ± 3.95 |
| HL-60 (Leukemia) | Not specified |
The biological activity of this compound is attributed to its ability to interact with specific biochemical pathways. Its mechanism includes:
- Inhibition of Enzymatic Activity: The compound inhibits key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis: It promotes programmed cell death in malignant cells through various signaling pathways.
Scientific Research Applications
Anticancer Activity
The compound exhibits significant potential as an anticancer agent. Its structure, which includes both imidazo[2,1-b]thiazole and pyrazole moieties, enhances its biological activity against various cancer cell lines.
Case Studies:
- In vitro Studies: Research has shown that 1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide displays antiproliferative effects on several cancer types including ovarian (OVCAR-3), colon (HCT-15), renal (CAKI-1), and leukemia (CCRF-CEM) cell lines. The compound's mechanism may involve the modulation of apoptosis and cell cycle regulation pathways .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| OVCAR-3 | 5.0 | Apoptosis induction |
| HCT-15 | 4.5 | Cell cycle arrest |
| CAKI-1 | 6.0 | Pathway modulation |
Antimicrobial Properties
The compound also shows promising antimicrobial activity against a range of bacterial strains. Its effectiveness stems from the unique structural features that allow it to interact with microbial targets.
Antimicrobial Efficacy:
Research indicates that this compound exhibits varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interfere with essential cellular processes in cancer cells and bacteria. Studies suggest that the imidazo[2,1-b]thiazole moiety plays a crucial role in its mechanism of action by enhancing binding affinity to specific biological targets.
Mechanism of Action:
- Cancer Cells: Induction of apoptosis through caspase activation.
- Bacterial Cells: Disruption of cell wall synthesis and inhibition of protein synthesis.
Synthesis and Derivatives
The synthesis of this compound involves several steps that allow for the introduction of various substituents to enhance biological activity.
Synthetic Pathway Overview:
- Formation of the imidazo[2,1-b]thiazole core.
- Coupling with the phenyl ring.
- Introduction of the sulfonamide group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b]thiazole Derivatives with COX-2 Inhibitory Activity
- Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine):
- Structural Differences : Lacks the pyrazole-sulfonamide group but incorporates a methylsulfonylphenyl substituent at the C-5 position of the imidazo[2,1-b]thiazole ring.
- Activity : Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) due to the methylsulfonyl group, which mimics the sulfonamide pharmacophore in COX-2 inhibitors .
- Key Insight : The target compound’s pyrazole-sulfonamide may offer stronger hydrogen bonding with COX-2’s secondary binding pocket compared to methylsulfonyl .
SRT1720 (N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide)
- Structural Differences: Shares the imidazo[2,1-b]thiazole-phenyl backbone but replaces sulfonamide with a quinoxaline-carboxamide and piperazine group. The carboxamide and piperazine groups likely enhance solubility and target specificity for metabolic enzymes . Key Insight: The target compound’s sulfonamide group may confer distinct selectivity toward COX over sirtuins compared to SRT1720 .
Trifluoromethyl-Modified Thiadiazole Derivatives
- Example : 2-(Trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde.
- Structural Differences : Replaces the pyrazole ring with a thiadiazole-carbaldehyde group and adds trifluoromethyl substituents.
- Activity : Improved metabolic stability due to trifluoromethyl groups but lacks COX-2 inhibition data. The aldehyde group may limit bioavailability .
- Key Insight : The target compound’s pyrazole-sulfonamide likely offers better enzymatic target engagement than thiadiazole-carbaldehyde derivatives .
Benzimidazo[2,1-b]thiazole Anti-inflammatory Agents
- Compound 20a/20b: 2-(2-Methyl-6-(3-methylbenzo[4,5]imidazo[2,1-b]thiazol-2-yl)nicotinoyl)-N-substituted hydrazine-carbothioamides. Structural Differences: Incorporates a benzimidazo[2,1-b]thiazole core with isothiocyanate and hydrazine-carbothioamide groups. Activity: Exhibits anti-inflammatory effects via undefined mechanisms, possibly distinct from COX inhibition . Key Insight: The target compound’s sulfonamide group may provide a more direct COX-2 targeting mechanism compared to 20a/20b’s thioamide groups .
Critical Analysis of Structural Determinants
- Sulfonamide vs.
- Pyrazole vs. Thiadiazole/Quinoxaline: The pyrazole ring in the target compound may enhance metabolic stability over thiadiazole derivatives, while avoiding the off-target effects seen in SRT1720’s quinoxaline moiety .
- Substituent Effects : Ethyl and dimethyl groups on the pyrazole likely reduce polarity, improving membrane permeability relative to polar carbothioamides (20a/20b) .
Preparation Methods
Formation of Ethyl-2-Aminothiazole-4-Carboxylate
The imidazo[2,1-b]thiazole scaffold is constructed via cyclization of ethyl bromopyruvate (2) with thiourea (1) in ethanol under reflux for 4 hours. This yields ethyl-2-aminothiazole-4-carboxylate (3), a pivotal intermediate for subsequent functionalization.
Reaction Conditions :
Cyclization with Phenacyl Bromide Derivatives
Phenacyl bromide derivatives (4a-e) are reacted with ethyl-2-aminothiazole-4-carboxylate (3) to form imidazo[2,1-b]thiazole-carboxylic acids (6a-e). For the target compound, 2-bromoacetophenone is employed to introduce the phenyl substituent at position 6 of the imidazo[2,1-b]thiazole core.
Key Steps :
- Cyclization :
- Ester Hydrolysis :
Preparation of 1-Ethyl-3,5-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride
Synthesis of 1-Ethyl-3,5-Dimethyl-1H-Pyrazole
The pyrazole core is synthesized via Knorr pyrazole synthesis:
Sulfonation at Position 4
Chlorosulfonic acid introduces the sulfonyl chloride group:
- Sulfonation :
Coupling of Pyrazole Sulfonyl Chloride with 2-(Imidazo[2,1-b]Thiazol-6-yl)Aniline
Sulfonamide Bond Formation
The final step involves nucleophilic substitution between the aniline (7) and sulfonyl chloride (9):
- Reaction :
- 7 (1 mmol) and triethylamine (2 mmol) are dissolved in dry dichloromethane.
- 9 (1 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature.
- Workup : The reaction is quenched with water, and the product is extracted with DCM.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3).
- Product : 1-Ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide.
- Yield : 65%.
Analytical Characterization
Physical and Spectroscopic Data
Mass Spectrometry
- ESI-MS : m/z 588.05 [M]⁺.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Sulfonamide Coupling: React 1-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole with ethylsulfonyl chloride in anhydrous THF using triethylamine as a base. Monitor reaction progress via TLC and purify via aqueous extraction and solvent evaporation .
- Heterocycle Formation: For imidazo[2,1-b]thiazole intermediates, reflux thiazole precursors with substituted aldehydes in ethanol with glacial acetic acid catalysis (4–12 hours). Filter and recrystallize from DMF/ethanol mixtures .
Key Variables: - Solvent polarity (ethanol vs. THF) affects reaction kinetics.
- Acid/base catalysts (e.g., glacial acetic acid vs. triethylamine) influence protonation states of intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- 1H/13C NMR: Assign peaks based on substituent effects. For example:
- IR Spectroscopy: Confirm sulfonamide formation via S=O stretching vibrations (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns of the heterocyclic core .
Q. What initial biological screening assays are recommended, and how can solubility challenges be addressed?
Methodological Answer:
- Antimicrobial Screening: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations dissolved in DMSO (≤1% v/v) .
- Cytotoxicity: Employ MTT assays on mammalian cell lines (e.g., HEK-293), normalizing results to solvent controls .
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, cell passage number) to minimize variability .
- Mechanistic Profiling: Combine enzyme inhibition assays (e.g., kinase profiling) with transcriptomic analysis to identify off-target effects .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets and isolate confounding variables (e.g., solvent choice) .
Q. What computational strategies predict the compound’s binding affinity and selectivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the sulfonamide group and active-site residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility of the imidazo-thiazole moiety .
- Pharmacophore Modeling: Identify essential features (e.g., hydrophobic methyl groups, hydrogen-bond acceptors) using MOE or LigandScout .
Q. How can analogs be designed for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Modify the ethyl group on the pyrazole ring to isopropyl or cyclopropyl derivatives via alkylation reactions .
- Bioisosteric Replacement: Replace the imidazo-thiazole with benzothiazole or indole scaffolds to assess heterocycle-dependent activity .
- Synthetic Workflow: Use parallel synthesis in 96-well plates with automated liquid handling for high-throughput analog generation .
Q. What methodological challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Process Optimization: Transition from batch to flow chemistry for sulfonamide coupling to improve heat/mass transfer .
- Purification: Replace column chromatography with recrystallization or membrane-based separation (e.g., nanofiltration) for cost-effective scaling .
- Byproduct Analysis: Use LC-MS to track impurities (e.g., sulfonic acid derivatives) and adjust stoichiometry or reaction time .
Q. How can target engagement be validated in cellular models?
Methodological Answer:
Q. What computational tools model the compound’s ADMET properties?
Methodological Answer:
Q. What interdisciplinary approaches enhance mechanistic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
